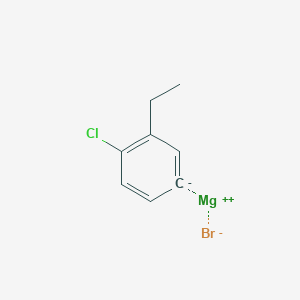
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)-: is a complex organic compound characterized by the presence of trifluoromethyl and nitronaphthalene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trifluoroacetophenone with a nitronaphthalene derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may serve as a probe or marker due to its unique chemical properties, facilitating the study of biochemical pathways and interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with tailored properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitronaphthalene moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- Ethanone, 2,2,2-trifluoro-1-phenyl-
- Ethanone, 2,2,2-trifluoro-1-(4-mercaptophenyl)-
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Comparison: Compared to similar compounds, Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- stands out due to its unique combination of trifluoromethyl and nitronaphthalene groups. This structural distinction imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
942491-78-3 |
|---|---|
Fórmula molecular |
C12H9F3N2O3 |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)ethanone |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)11(18)16-9-3-4-10(16)8-5-6(17(19)20)1-2-7(8)9/h1-2,5,9-10H,3-4H2 |
Clave InChI |
ZKRNJESLOKMNBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


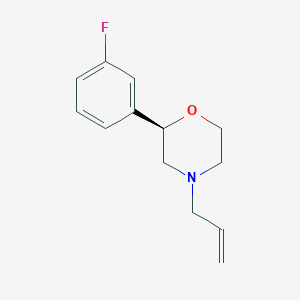
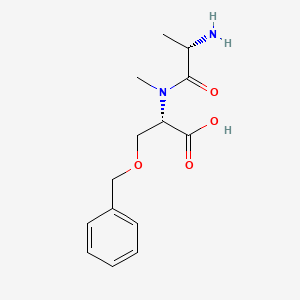
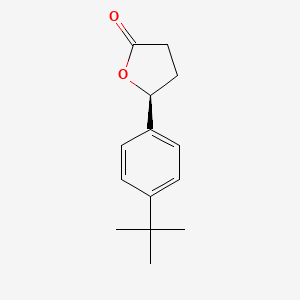
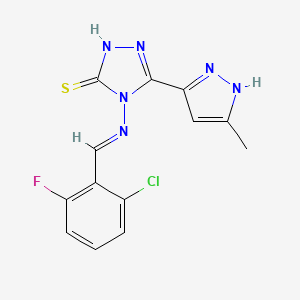
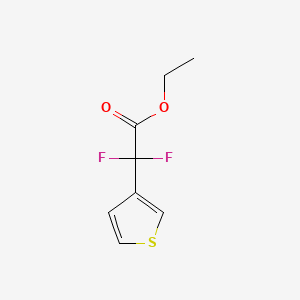

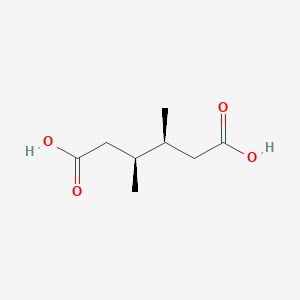

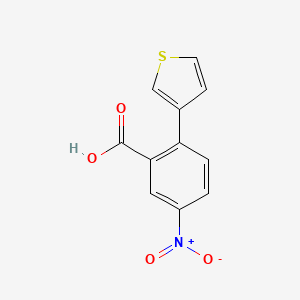
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
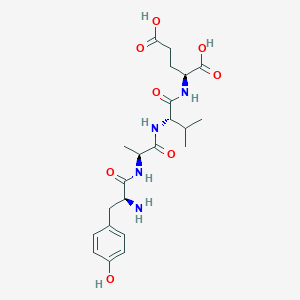
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)

